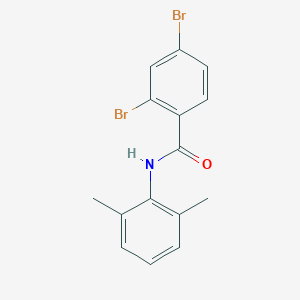
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES has been shown to selectively kill cancer cells while sparing normal cells.
作用機序
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide inhibits glutaminase by binding to its allosteric site, which is distinct from its active site. This results in the inhibition of glutamine metabolism and the accumulation of toxic levels of ammonia and glutamine in cancer cells, leading to their death. N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to selectively kill cancer cells that are dependent on glutamine metabolism, while sparing normal cells.
Biochemical and physiological effects:
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models of cancer. It has also been shown to reduce the levels of glutamate and lactate in cancer cells, indicating a decrease in glutamine metabolism. N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to have minimal toxicity in normal cells and tissues.
実験室実験の利点と制限
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has several advantages for lab experiments, including its selectivity for cancer cells that are dependent on glutamine metabolism, its ability to enhance the anticancer effects of other drugs, and its minimal toxicity in normal cells and tissues. However, N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has some limitations, including its low solubility in aqueous solutions, its instability in the presence of light and air, and its potential off-target effects.
将来の方向性
There are several future directions for the use of N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide in scientific research. One direction is to develop more potent and selective glutaminase inhibitors that can overcome the limitations of N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. Another direction is to explore the use of N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide in combination with other drugs to enhance their anticancer effects. Additionally, the role of glutaminase in other diseases, such as neurodegenerative diseases, should be investigated using N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide as a tool.
合成法
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can be synthesized using a two-step procedure. In the first step, 6-chloro-1,3-benzothiazole-2-amine is reacted with 4-phenoxybenzoyl chloride in the presence of triethylamine to form N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. In the second step, the crude product is purified by column chromatography to obtain pure N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide.
科学的研究の応用
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been widely used in scientific research to study the role of glutaminase in cancer cells. It has been shown to selectively kill cancer cells that are dependent on glutamine metabolism, such as triple-negative breast cancer cells, renal cell carcinoma cells, and glioblastoma cells. N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has also been used in combination with other drugs to enhance their anticancer effects.
特性
製品名 |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
|---|---|
分子式 |
C20H13ClN2O2S |
分子量 |
380.8 g/mol |
IUPAC名 |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
InChI |
InChI=1S/C20H13ClN2O2S/c21-14-8-11-17-18(12-14)26-20(22-17)23-19(24)13-6-9-16(10-7-13)25-15-4-2-1-3-5-15/h1-12H,(H,22,23,24) |
InChIキー |
AXEFJUJWWPKRGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)

![N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B310274.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310275.png)

![2,4-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310277.png)

![N-[4-(diethylamino)-2-methylphenyl]cyclopentanecarboxamide](/img/structure/B310281.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B310282.png)
